molecular formula C40H66N2O5 B12742347 N'-(N-(3beta-Hydroxylup-20(29)-en-28-oyl)-7-aminoheptanoyl)-3-aminopropionic acid CAS No. 150840-71-4

N'-(N-(3beta-Hydroxylup-20(29)-en-28-oyl)-7-aminoheptanoyl)-3-aminopropionic acid

Katalognummer: B12742347
CAS-Nummer: 150840-71-4
Molekulargewicht: 655.0 g/mol
InChI-Schlüssel: ZPTLWURXTWZZQZ-KUFQZFQGSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N’-(N-(3beta-Hydroxylup-20(29)-en-28-oyl)-7-aminoheptanoyl)-3-aminopropionic acid is a complex organic compound that belongs to the class of pentacyclic triterpenoids. This compound is derived from natural sources and has been studied for its potential biological and pharmacological activities. It is known for its unique structure, which includes a lupane skeleton, making it a subject of interest in various scientific research fields.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N’-(N-(3beta-Hydroxylup-20(29)-en-28-oyl)-7-aminoheptanoyl)-3-aminopropionic acid involves multiple steps, starting from the extraction of the lupane skeleton from natural sources such as plants. The key steps include:

    Extraction: The lupane skeleton is extracted from plant materials using solvents like methanol or ethanol.

    Functionalization: The hydroxyl group at the 3beta position is introduced through oxidation reactions.

    Amidation: The aminoheptanoyl and aminopropionic acid groups are introduced through amidation reactions using reagents like dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS).

Industrial Production Methods

Industrial production of this compound may involve large-scale extraction and purification processes, followed by chemical synthesis under controlled conditions. The use of bioreactors and advanced purification techniques like chromatography can enhance the yield and purity of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

N’-(N-(3beta-Hydroxylup-20(29)-en-28-oyl)-7-aminoheptanoyl)-3-aminopropionic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form ketones or carboxylic acids.

    Reduction: The compound can be reduced to form alcohols or amines.

    Substitution: The amino groups can undergo substitution reactions with electrophiles.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

    Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Electrophiles like alkyl halides or acyl chlorides under basic conditions.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted amides or esters.

Wissenschaftliche Forschungsanwendungen

    Chemistry: Used as a precursor for the synthesis of other complex organic molecules.

    Biology: Studied for its potential role in cellular signaling and metabolic pathways.

    Medicine: Investigated for its potential anti-inflammatory, anti-cancer, and anti-viral properties.

    Industry: Used in the development of new materials and as a bioactive compound in agricultural products.

Wirkmechanismus

The mechanism of action of N’-(N-(3beta-Hydroxylup-20(29)-en-28-oyl)-7-aminoheptanoyl)-3-aminopropionic acid involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound interacts with enzymes and receptors involved in inflammatory and apoptotic pathways.

    Pathways Involved: It modulates signaling pathways like NF-κB and MAPK, leading to the inhibition of pro-inflammatory cytokines and induction of apoptosis in cancer cells.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Betulinic Acid: Another pentacyclic triterpenoid with similar anti-cancer properties.

    Ursolic Acid: Known for its anti-inflammatory and anti-oxidant activities.

    Oleanolic Acid: Studied for its hepatoprotective and anti-diabetic effects.

Uniqueness

N’-(N-(3beta-Hydroxylup-20(29)-en-28-oyl)-7-aminoheptanoyl)-3-aminopropionic acid is unique due to its specific structural modifications, which enhance its bioactivity and specificity towards certain molecular targets. Its combination of hydroxyl, amino, and carboxylic acid groups provides a versatile platform for further chemical modifications and applications.

Eigenschaften

CAS-Nummer

150840-71-4

Molekularformel

C40H66N2O5

Molekulargewicht

655.0 g/mol

IUPAC-Name

3-[7-[[(1R,3aS,5aR,5bR,7aR,9S,11aR,11bR,13aR,13bR)-9-hydroxy-5a,5b,8,8,11a-pentamethyl-1-prop-1-en-2-yl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysene-3a-carbonyl]amino]heptanoylamino]propanoic acid

InChI

InChI=1S/C40H66N2O5/c1-26(2)27-15-21-40(35(47)42-24-11-9-8-10-12-32(44)41-25-18-33(45)46)23-22-38(6)28(34(27)40)13-14-30-37(5)19-17-31(43)36(3,4)29(37)16-20-39(30,38)7/h27-31,34,43H,1,8-25H2,2-7H3,(H,41,44)(H,42,47)(H,45,46)/t27-,28+,29-,30+,31-,34+,37-,38+,39+,40-/m0/s1

InChI-Schlüssel

ZPTLWURXTWZZQZ-KUFQZFQGSA-N

Isomerische SMILES

CC(=C)[C@@H]1CC[C@]2([C@H]1[C@H]3CC[C@@H]4[C@]5(CC[C@@H](C([C@@H]5CC[C@]4([C@@]3(CC2)C)C)(C)C)O)C)C(=O)NCCCCCCC(=O)NCCC(=O)O

Kanonische SMILES

CC(=C)C1CCC2(C1C3CCC4C5(CCC(C(C5CCC4(C3(CC2)C)C)(C)C)O)C)C(=O)NCCCCCCC(=O)NCCC(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.